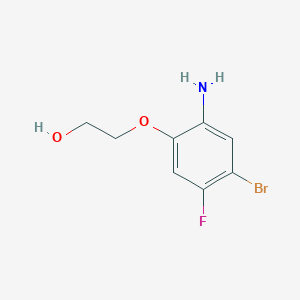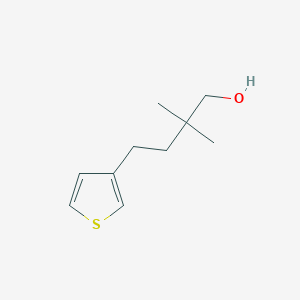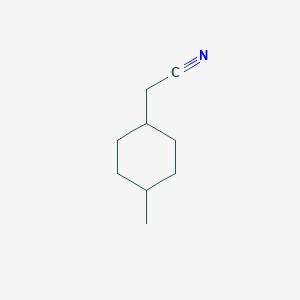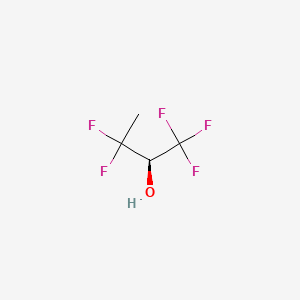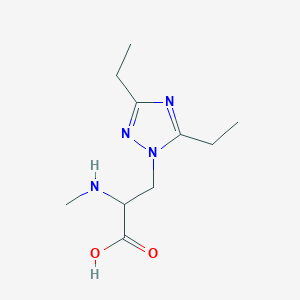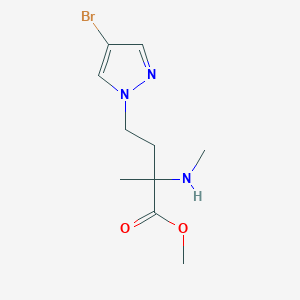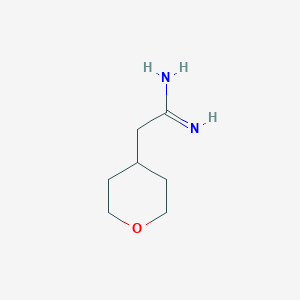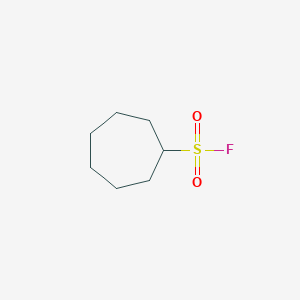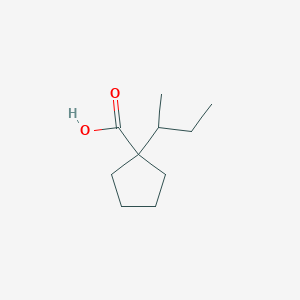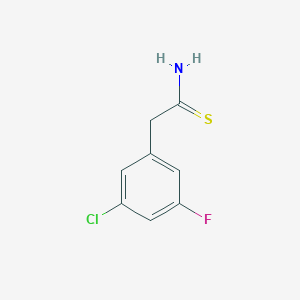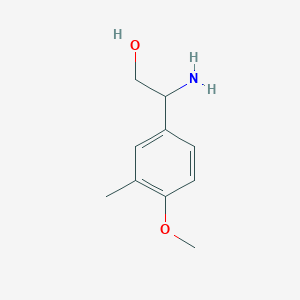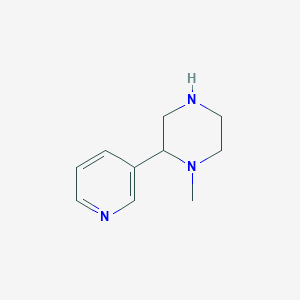
1-Methyl-2-(pyridin-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(pyridin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(pyridin-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Methyl-2-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学研究应用
1-Methyl-2-(pyridin-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, derivatives of this compound are known to act as potent and selective α2-adrenergic receptor antagonists. This interaction can modulate neurotransmitter release and influence various physiological processes .
相似化合物的比较
Similar Compounds
1-(2-Pyridinyl)piperazine: Another piperazine derivative with similar structural features.
4-Methylpiperazine: A simpler piperazine derivative with a methyl group at the 4-position.
2-(Hydroxymethyl)pyridine: A pyridine derivative with a hydroxymethyl group.
Uniqueness
1-Methyl-2-(pyridin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an α2-adrenergic receptor antagonist sets it apart from other similar compounds, making it a valuable target for drug development .
属性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC 名称 |
1-methyl-2-pyridin-3-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-13-6-5-12-8-10(13)9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI 键 |
DSSJKMAMVRDBKP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNCC1C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


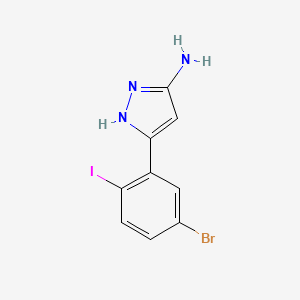
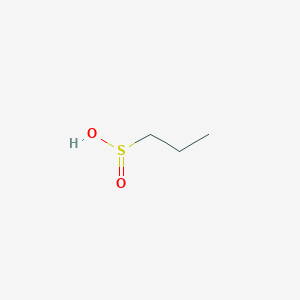
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
